Florfenicol

Description

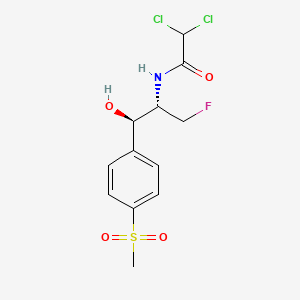

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045500 | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-34-2, 76639-94-6 | |

| Record name | Florfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florfenicol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | florphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Florfenicol's Mode of Action on Bacterial Ribosomes: A Molecular Whitepaper

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Florfenicol, a synthetic fluorinated analog of thiamphenicol, is a potent bacteriostatic agent used extensively in veterinary medicine.[1][2] Its efficacy stems from a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning florfenicol's mode of action. We will dissect its binding to the 50S ribosomal subunit, the subsequent inhibition of the peptidyl transferase center (PTC), and the experimental methodologies that have been pivotal in elucidating these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antibiotic-target relationship.

The Target: An Overview of the Bacterial Ribosome

To comprehend florfenicol's mechanism, one must first appreciate its target. The bacterial ribosome is a 70S ribonucleoprotein complex, composed of a small (30S) and a large (50S) subunit.[3][4][5] While the 30S subunit is primarily responsible for decoding the messenger RNA (mRNA) template, the 50S subunit contains the catalytic core for protein synthesis.[5][6]

At the heart of the 50S subunit lies the Peptidyl Transferase Center (PTC), the active site responsible for catalyzing peptide bond formation.[7][8][9] This critical function is not mediated by ribosomal proteins, but rather by the 23S ribosomal RNA (rRNA) itself, making the ribosome a ribozyme—a relic of the proposed "RNA World" and a testament to the catalytic power of RNA.[7][9][10] The PTC facilitates the transfer of the growing polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby elongating the new protein.

The Core Mechanism: Steric Occlusion at the Peptidyl Transferase Center

Florfenicol exerts its bacteriostatic effect by arresting protein synthesis.[11][12][13][14][15] The mechanism is direct and specific: the drug binds to the large 50S ribosomal subunit and inhibits the crucial peptidyl transferase reaction.[1][12][13][16][17]

Structural and biochemical studies have revealed that florfenicol binds within the A-site cleft of the Peptidyl Transferase Center.[18][19][20] Its position physically obstructs the proper accommodation of the aminoacyl moiety of an incoming aminoacyl-tRNA.[18][19] By occupying this critical space, florfenicol acts as a competitive inhibitor, preventing the substrate from reaching the catalytic site. This steric hindrance effectively halts peptide chain elongation, leading to the cessation of protein production and bacterial growth.[12][13] The binding site significantly overlaps with that of its predecessor, chloramphenicol, and involves key interactions with 23S rRNA nucleotides, such as C2452.[18][19]

Elucidating the Interaction: Key Experimental Methodologies

The precise understanding of florfenicol's binding mode is a direct result of advanced structural and biochemical techniques. These methods provide the empirical foundation for our mechanistic models and are crucial for the rational design of new antibiotics.

Structural Visualization via Cryo-Electron Microscopy (Cryo-EM)

High-resolution structural analysis is paramount to visualizing the drug-target interaction at an atomic level. Cryo-EM has become a revolutionary tool, allowing for the determination of antibiotic-ribosome complex structures in a near-native, vitrified state.[21][22][23][24]

-

Ribosome Purification:

-

Culture Escherichia coli or another suitable bacterial strain to the mid-logarithmic growth phase.

-

Harvest cells via centrifugation and lyse them using a French press or sonication in a buffer optimized for ribosome stability.

-

Isolate 70S ribosomes from the cell lysate using sucrose gradient centrifugation. Assess purity and concentration via UV spectrophotometry.

-

Causality Check: High-purity, intact ribosomes are essential for forming homogenous complexes, which is a prerequisite for achieving high-resolution structural data.

-

-

Florfenicol-Ribosome Complex Formation:

-

Incubate the purified 70S ribosomes with a molar excess of florfenicol to ensure saturation of the binding sites.

-

The incubation period and temperature are optimized to achieve equilibrium.

-

-

Cryo-EM Grid Preparation (Vitrification):

-

Apply approximately 3-4 µL of the florfenicol-ribosome complex solution to a glow-discharged holey carbon cryo-EM grid.

-

Blot the grid with filter paper for a few seconds to create an ultra-thin aqueous film.

-

Immediately plunge-freeze the grid into liquid ethane. This process, known as vitrification, freezes the water faster than ice crystals can form, preserving the complex in a near-native state.

-

Causality Check: Vitrification is critical to prevent damage from ice crystal formation and to preserve the high-resolution structural details of the complex.

-

-

Data Collection & Processing:

-

Screen the vitrified grids and collect high-resolution images (micrographs) using a Titan Krios or similar transmission electron microscope equipped with a direct electron detector.

-

Use software like RELION or CryoSPARC to perform motion correction, CTF estimation, and automated particle picking from the micrographs.

-

Generate 2D class averages to select a homogenous population of ribosome particles.

-

Perform 3D reconstruction and refinement to generate a high-resolution electron density map of the florfenicol-ribosome complex.[22]

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome into the cryo-EM density map.

-

The clear density corresponding to the bound florfenicol molecule allows for precise placement and analysis of its interactions with the 23S rRNA nucleotides of the PTC.

-

Functional Confirmation via In Vitro Translation Assays

While structural methods show where a drug binds, functional assays are needed to confirm how that binding affects the ribosome's activity. Cell-free translation systems provide a direct method for quantifying the inhibitory effect of an antibiotic on protein synthesis.[25][26]

-

System Preparation:

-

Prepare or obtain a commercial E. coli S30 cell-free extract, which contains all the necessary components for translation (ribosomes, tRNAs, factors).

-

Prepare a reaction mixture containing the S30 extract, an amino acid mixture, and an energy source (ATP/GTP).

-

-

Assay Setup:

-

In a microplate format, add a constant amount of mRNA encoding a reporter protein (e.g., Firefly Luciferase) to each well.

-

Add florfenicol across a range of concentrations to different wells to create a dose-response curve. Include a no-drug control.

-

-

Translation Reaction:

-

Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[26]

-

-

Detection and Analysis:

-

Add a luciferase substrate solution to each well. The synthesized luciferase enzyme will catalyze a reaction that produces light.

-

Measure the luminescence in each well using a plate reader.

-

Causality Check: The intensity of the light signal is directly proportional to the amount of active luciferase synthesized. A decrease in luminescence in the presence of florfenicol provides a quantitative measure of its inhibitory activity.

-

Calculate the IC₅₀ (the concentration of florfenicol that inhibits protein synthesis by 50%) from the dose-response curve.

-

Quantitative Impact and Resistance

The molecular inhibition translates directly into potent antibacterial activity. The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth.

Table 1: In Vitro Activity of Florfenicol Against Key Veterinary Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Pasteurella multocida | 269 | ≤ 0.25 - 1 | [27] |

| Mannheimia haemolytica | 136 | 0.5 - 2 | [27] |

| Actinobacillus pleuropneumoniae | 258 | ≤ 0.25 - 2 | [27] |

| Streptococcus suis | 93 | 1 - 2 |[27] |

Despite its effectiveness, resistance to florfenicol has emerged. The primary mechanisms do not typically involve modification of the ribosomal target itself, but rather:

-

Active Efflux: Bacteria acquire genes, such as floR, that code for membrane proteins that actively pump the drug out of the cell, preventing it from reaching its ribosomal target.[11][28][29]

-

Target Protection/Modification: In some cases, resistance can be conferred by enzymes like the Cfr methyltransferase, which modifies an adenine residue (A2503) in the 23S rRNA near the PTC, reducing the binding affinity of several classes of antibiotics, including phenicols.[15][28][29]

Conclusion

The mode of action of florfenicol is a well-defined paradigm of antibiotic-ribosome interaction. By binding to a highly conserved and functionally critical site—the Peptidyl Transferase Center on the 50S ribosomal subunit—it acts as a potent inhibitor of protein synthesis. Its mechanism, elucidated through a combination of high-resolution structural biology and quantitative functional assays, involves the steric hindrance of incoming aminoacyl-tRNAs. A thorough understanding of this molecular mechanism is not only fundamental to the effective use of florfenicol but also provides a critical framework for the development of next-generation ribosomal antibiotics designed to overcome existing resistance mechanisms.

References

-

Keyes, K., et al. (2000). Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Wikipedia. Peptidyl transferase center. Available at: [Link]

-

University of Wisconsin-La Crosse. Bacterial Ribosome. Available at: [Link]

-

Petrov, A. S., et al. (2014). The Peptidyl Transferase Center: a Window to the Past. PMC. Available at: [Link]

-

Grokipedia. Peptidyl transferase center. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). Understanding Florfenicol: Mechanism, Uses, and Advantages in Animal Health. Available at: [Link]

-

Polikanov, Y. S., et al. (2012). The Ribosomal Peptidyl Transferase Center: Structure, Function, Evolution, Inhibition. Analytical Biochemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Pharmacological Profile of Florfenicol: Mechanism, Absorption, and Distribution. Available at: [Link]

-

LibreTexts Biology. Ribosomes - Prokaryotic Cell Structure. Available at: [Link]

-

Rodnina, M. V., et al. (2007). Modulating the activity of the peptidyl transferase center of the ribosome. RNA. Available at: [Link]

-

Wikipedia. Ribosome. Available at: [Link]

-

Efimova, M., et al. (2023). Genetic Basis of Multiple Antibiotic Resistance of Pathogenic Escherichia coli Strains Isolated from Livestock Complexes in Krasnodar Krai, Russia. MDPI. Available at: [Link]

-

Donato, J. J., et al. (2010). Novel Florfenicol and Chloramphenicol Resistance Gene Discovered in Alaskan Soil by Using Functional Metagenomics. Applied and Environmental Microbiology. Available at: [Link]

-

Zhang, L., et al. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. Frontiers in Microbiology. Available at: [Link]

-

Sarbu, A., et al. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Pharmaceuticals (Basel). Available at: [Link]

-

Zhang, L., et al. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. Bohrium. Available at: [Link]

-

Lv, L., et al. (2019). Florfenicol Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of Florfenicol-Resistant Leclercia adecarboxylata Strain R25. Infection and Drug Resistance. Available at: [Link]

-

Schwarz, S., et al. (2004). Molecular basis of bacterial resistance to chloramphenicol and florfenicol. FEMS Microbiology Reviews. Available at: [Link]

-

LibreTexts Biology. (2023). 2.4D: Ribosomes. Available at: [Link]

-

Hu, Y., et al. (2022). Molecular Mechanisms Underlying the Inhibition of Proliferation and Differentiation by Florfenicol in P19 Stem Cells: Transcriptome Analysis. Frontiers in Pharmacology. Available at: [Link]

-

Aryal, S. (2023). Ribosomes: Structure, Types, Functions and Diagram. Microbe Notes. Available at: [Link]

-

Funck, M., et al. (2022). Strategies for Enzymatic Inactivation of the Veterinary Antibiotic Florfenicol. International Journal of Molecular Sciences. Available at: [Link]

-

Geng, T., et al. (2023). Self-assembled and intestine-targeting florfenicol nano-micelles effectively inhibit drug-resistant Salmonella typhimurium, eradicate biofilm, and maintain intestinal homeostasis. Journal of Nanobiotechnology. Available at: [Link]

-

Kaczanowska, M., & Rydén-Aulin, M. (2007). Techniques for Screening Translation Inhibitors. Current Opinion in Microbiology. Available at: [Link]

-

Bulkley, D., et al. (2010). Revisiting the structures of several antibiotics bound to the bacterial ribosome. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Tegunov, D., et al. (2020). Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells. Nature Methods. Available at: [Link]

-

Spedding, G. (1995). Chemical and Enzymatic Probing of Antibiotic-Ribosome Complexes. Methods in Molecular Biology. Available at: [Link]

-

Marks, J., et al. (2016). Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine. Nucleic Acids Research. Available at: [Link]

-

Wang, Y., et al. (2015). Mechanistic insights into antibiotic action on the ribosome through single-molecule fluorescence imaging. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Available at: [Link]

-

Morgan, C. E., et al. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature. Available at: [Link]

-

Tegunov, D., et al. (2020). Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.7 Å inside cells. bioRxiv. Available at: [Link]

-

Watkins, D., et al. (2016). Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Waudby, C. A., et al. (2018). Real-Time In-Cell Nuclear Magnetic Resonance: Ribosome-Targeted Antibiotics Modulate Quinary Protein Interactions. Biochemistry. Available at: [Link]

-

Su, M., et al. (2022). Cryo-EM Structure of the 50S-HflX Complex Reveals a Novel Mechanism of Antibiotic Resistance in E. coli. bioRxiv. Available at: [Link]

-

Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Chemical Reviews. Available at: [Link]

-

Taylor & Francis Online. (Date unavailable). Florfenicol – Knowledge and References. Available at: [Link]

-

Czigle, S., et al. (2023). In Vitro Microevolution and Co-Selection Assessment of Florfenicol Impact on Escherichia coli Resistance Development. Antibiotics. Available at: [Link]

-

Lu, K. P., et al. (2019). In vitro inhibitory activity of florfenicol (FF) and thiamphenicol (TAP) alone and in combination against Staphylococcus aureus from food-producing animals. ResearchGate. Available at: [Link]

-

Pan, D., et al. (2014). Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wallmann, J. (2003). In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Hansen, J. L., et al. (2003). Binding sites of chloramphenicol in the exit tunnel of the 50S ribosome. Journal of Molecular Biology. Available at: [Link]

-

Donato, J. J., et al. (2010). Novel Florfenicol and Chloramphenicol Resistance Gene Discovered in Alaskan Soil by Using Functional Metagenomics. Applied and Environmental Microbiology. Available at: [Link]

-

Zhang, L., et al. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. Frontiers in Microbiology. Available at: [Link]

-

Sarbu, A., et al. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Pharmaceuticals. Available at: [Link]

Sources

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Ribosome [biochem.umd.edu]

- 4. Prokaryotic Cell Structure: Ribosomes [cwoer.ccbcmd.edu]

- 5. Ribosome - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

- 8. The Peptidyl Transferase Center: a Window to the Past - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic Florfenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Self-assembled and intestine-targeting florfenicol nano-micelles effectively inhibit drug-resistant Salmonella typhimurium, eradicate biofilm, and maintain intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 22. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multi-particle cryo-EM refinement with<i>M</i>visualizes ribosome-antibiotic complex at 3.7 Å inside cells [ouci.dntb.gov.ua]

- 24. benchchem.com [benchchem.com]

- 25. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Florfenicol Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of Florfenicol-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]

Florfenicol's Spectrum of Activity Against Veterinary Pathogens: A Technical Guide

Abstract

Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine.[1][2][3] A derivative of thiamphenicol, its structural modifications, notably the replacement of a hydroxyl group with a fluorine atom, enhance its potency and confer resistance to bacterial enzymes that inactivate related compounds like chloramphenicol.[4][5] This guide provides a detailed examination of florfenicol's mechanism of action, its spectrum of activity against clinically significant veterinary pathogens, the molecular underpinnings of bacterial resistance, and standardized methodologies for in vitro susceptibility testing. It is intended for researchers, drug development professionals, and veterinary diagnosticians engaged in antimicrobial stewardship and surveillance.

Introduction to Florfenicol

Florfenicol emerged as a critical therapeutic agent in veterinary medicine following concerns over the risk of aplastic anemia in humans associated with its predecessor, chloramphenicol.[6][7] The substitution of the p-nitro group on the phenyl ring in chloramphenicol with a methylsulfonyl group, and the replacement of the primary hydroxyl group with fluorine, created a molecule with an improved safety profile and enhanced antibacterial activity.[4][7] It is widely utilized for the treatment of bacterial diseases in cattle, swine, poultry, and aquaculture.[4][5][8] Its primary applications are in managing respiratory tract infections in cattle and swine, as well as combating systemic bacterial infections in aquaculture.[3][6][9]

Mechanism of Action

Florfenicol exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[6][10] The molecule penetrates the bacterial cell and binds to the 50S ribosomal subunit.[4][7][8] This binding action specifically interferes with the peptidyl transferase enzyme, preventing the crucial step of peptide chain elongation and thereby halting protein synthesis.[2][6] This targeted action is effective against a wide array of both Gram-positive and Gram-negative bacteria.[7] Its fluorinated structure makes it a poor substrate for chloramphenicol acetyltransferase (CAT) enzymes, a common mechanism of resistance to chloramphenicol, thus broadening its effective spectrum against certain chloramphenicol-resistant strains.[11][12]

In Vitro Spectrum of Activity

Florfenicol demonstrates a broad spectrum of activity, encompassing many of the most significant bacterial pathogens in veterinary medicine.[2][7] Its efficacy has been documented across multiple animal species and against a diverse range of bacterial isolates.

Bovine Pathogens

Florfenicol is a first-line treatment for Bovine Respiratory Disease (BRD), often referred to as "shipping fever".[4][7] It shows high in vitro activity against the primary causative agents of BRD:

Studies consistently show low Minimum Inhibitory Concentration (MIC) values for these pathogens, indicating high susceptibility.[1][3][13]

Porcine Pathogens

In swine, florfenicol is licensed for treating bacterial respiratory diseases.[2][3] Its spectrum covers key pathogens including:

-

Salmonella choleraesuis [2]

All isolates of P. multocida, M. haemolytica, A. pleuropneumoniae, and S. suis in one major study were inhibited by florfenicol concentrations of ≤2 µg/mL.[1][3][13][14]

Aquaculture Pathogens

Florfenicol is vital in aquaculture for managing systemic bacterial infections.[9][10] It is effective against a wide array of fish pathogens:

-

Flavobacterium columnare (causes columnaris disease)[2][10][15]

-

Edwardsiella ictaluri (causes enteric septicemia of catfish)[15]

-

Streptococcus iniae [15]

Data Summary: MIC Distributions

The efficacy of an antimicrobial is quantitatively expressed by its MIC, the lowest concentration that inhibits visible bacterial growth. The table below summarizes typical MIC ranges for florfenicol against key veterinary pathogens.

| Pathogen | Host Animal(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mannheimia haemolytica | Cattle | 0.5 - 1 | 1 | [16][17] |

| Pasteurella multocida | Cattle, Swine | 0.25 - 0.5 | 0.5 | [16][17] |

| Histophilus somni | Cattle | 0.25 | 0.25 | [16] |

| Actinobacillus pleuropneumoniae | Swine | 0.5 | 1 | [1] |

| Streptococcus suis | Swine | 1 | 2 | [1][18] |

| Bordetella bronchiseptica | Swine | 4 | 8 | [1] |

| Flavobacterium columnare | Catfish | - | 0.5 - 1.0 | [15] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on geographic region and surveillance period.

Mechanisms of Bacterial Resistance

The emergence of florfenicol resistance is a growing concern that threatens its clinical utility.[19][20] Resistance is primarily mediated by specific, often mobile, genetic elements.

Genetic Determinants of Resistance

Several genes have been identified that confer resistance to florfenicol:

-

floR : This is the most prevalent and significant resistance gene.[11][20] It encodes a membrane-associated efflux pump protein that actively transports florfenicol out of the bacterial cell, preventing it from reaching its ribosomal target.[5][12] The floR gene confers resistance to both florfenicol and chloramphenicol.[12]

-

cfr : The cfr (chloramphenicol-florfenicol resistance) gene encodes an rRNA methyltransferase. This enzyme modifies the ribosome at the drug-binding site, reducing the affinity of florfenicol and other antibiotics.[5][11]

-

Other Efflux Pumps : Genes such as fexA, fexB, and optrA also encode for efflux pumps that can contribute to florfenicol resistance, though they are generally less common than floR.[11][20]

Dissemination via Horizontal Gene Transfer

A critical aspect of florfenicol resistance is its rapid spread, which is facilitated by horizontal gene transfer. Resistance genes like floR are frequently located on mobile genetic elements such as plasmids and integrons.[12][19] These elements can be readily exchanged between different bacteria, including between different species and genera, accelerating the dissemination of resistance within and across animal populations.[19]

Methodologies for In Vitro Susceptibility Testing

The rational use of florfenicol is predicated on accurate in vitro antimicrobial susceptibility testing (AST).[16][21] Standardized methods and interpretation criteria are essential for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), through its veterinary subcommittee (VetCAST), provide these standards.[16][21][22]

Reference Methods

Two primary methods are used for quantitative florfenicol susceptibility testing:

-

Broth Microdilution: This method determines the MIC by challenging a standardized bacterial inoculum with serial twofold dilutions of florfenicol in a liquid growth medium. It is considered a gold standard for its quantitative results.

-

Disk Diffusion (Kirby-Bauer): This method involves placing a paper disk impregnated with a specific amount of florfenicol onto an agar plate swabbed with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[23]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol describes a self-validating system for determining florfenicol MICs, grounded in CLSI and EUCAST principles.[24]

Objective: To determine the minimum concentration of florfenicol that inhibits the visible growth of a veterinary bacterial pathogen.

Materials:

-

Florfenicol analytical standard powder

-

Appropriate solvent (as per manufacturer's instructions)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate (pure culture, 18-24 hours growth)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Quality Control (QC) strain (e.g., E. coli ATCC® 25922)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Florfenicol Stock Solution:

-

Accurately weigh the florfenicol powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high-concentration stock minimizes the volume of solvent added to the test medium, preventing potential inhibition of bacterial growth by the solvent itself.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the working florfenicol solution (e.g., 64 µg/mL, diluted from stock) to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10. Self-Validation: This creates a precise concentration gradient. Well 11 serves as a growth control (no drug), and well 12 can serve as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an agar plate.

-

Suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Causality: Standardizing the inoculum density is the most critical variable for reproducibility. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs.

-

Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

-

-

Inoculation of Plates:

-

Using a multichannel pipette, add 50 µL of the final diluted inoculum to each well (wells 1-11). This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Self-Validation: The final inoculum concentration is a standardized parameter set by CLSI/EUCAST to ensure inter-laboratory comparability.

-

-

Quality Control:

-

Concurrently, prepare and test a plate with a known QC strain (E. coli ATCC® 25922). The resulting MIC must fall within the acceptable range published by CLSI/EUCAST to validate the test run.[22]

-

-

Incubation:

-

Stack the plates (no more than 4 high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of florfenicol at which there is no visible growth (i.e., the first clear well). Check the growth control (well 11) for adequate turbidity and the sterility control (well 12) for clarity.

-

Interpretation of Results: Clinical Breakpoints

The raw MIC value is interpreted using clinical breakpoints, which are MIC values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are established by regulatory bodies and are based on microbiological data (MIC distributions), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcome data.[16][21]

| Organism Group | Host Animal | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |

| M. haemolytica, P. multocida, H. somni | Cattle | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | [16] |

| Enterobacterales (e.g., A. pleuropneumoniae) | Swine | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL | [23] |

Note: These breakpoints are subject to revision and users should always consult the latest CLSI VET01S or EUCAST documents.

Conclusion

Florfenicol remains a highly effective and important antimicrobial for treating key bacterial diseases in cattle, swine, and aquaculture. Its broad spectrum of activity, coupled with a favorable safety profile, underpins its value in veterinary therapeutics. However, the integrity of this value is directly threatened by the emergence and spread of resistance, primarily driven by the floR gene on mobile genetic elements. Therefore, the continued efficacy of florfenicol is dependent on a commitment to responsible use, which must be guided by robust surveillance and accurate in vitro susceptibility testing according to established international standards. Adherence to these principles is paramount for preserving the utility of this critical veterinary antibiotic for the future.

References

-

Priebe, S., & Schwarz, S. (2003). In Vitro Activities of Florfenicol against Bovine and Porcine Respiratory Tract Pathogens. Antimicrobial Agents and Chemotherapy, 47(8), 2703–2705. [Link]

-

Trif, E., Cerbu, C., Olah, D., Zăblău, S. D., Spînu, M., Potârniche, A. V., Pall, E., & Brudașcă, F. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Animals, 13(10), 1695. [Link]

-

Priebe, S., & Schwarz, S. (2003). In Vitro Activities of Florfenicol against Bovine and Porcine Respiratory Tract Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

-

Priebe, S., & Schwarz, S. (2003). In Vitro Activities of Florfenicol against Bovine and Porcine Respiratory Tract Pathogens. ResearchGate. [Link]

-

Priebe, S., & Schwarz, S. (2003). In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Florfenicol: Mechanism, Uses, and Advantages in Animal Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Florfenicol: A Veterinary Antibiotic Essential for Livestock. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aquaculture Health: The Importance of Florfenicol Antibiotics. [Link]

-

Al-sayed, A. Q., Al-zeqri, W., Al-shwafi, M., & Al-danani, N. (2023). Formulation, pharmacokinetics, and antibacterial activity of florfenicol-loaded niosome. National Institutes of Health. [Link]

-

Lees, P., Pelligand, L., Illambas, J., Potter, T., & Toutain, P. L. (2019). VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle. Frontiers in Microbiology. [Link]

-

Trif, E., et al. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. ResearchGate. [Link]

-

Illambas, J., Potter, T., Sidhu, P., & Lees, P. (2013). Pharmacodynamics of florfenicol for calf pneumonia pathogens. Veterinary Record. [Link]

-

Eurofins. (2024). Florfenicol Aquaculture Medicated Feed FDA Guidelines. [Link]

-

Li, P., et al. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. Bohrium. [Link]

-

Petinaki, E., et al. (2024). Phenotypic Investigation of Florfenicol Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales. MDPI. [Link]

-

Li, P., et al. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2019). Florfenicol Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of Florfenicol-Resistant Leclercia adecarboxylata Strain R25. National Center for Biotechnology Information. [Link]

-

Keyes, K., et al. (2000). Detection of Florfenicol Resistance Genes in Escherichia coli Isolated from Sick Chickens. Antimicrobial Agents and Chemotherapy. [Link]

-

Trif, E., et al. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. PubMed. [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Li, J., et al. (2024). Synergistic Efficacy of Doxycycline and Florfenicol Against Aeromonas hydrophilia and Morganella morganii Infections in Pelodiscus sinensis with Skin Ulcer Disease. MDPI. [Link]

-

Gaunt, P. S., et al. (2010). Efficacy of Florfenicol for Control of Mortality Caused by Flavobacterium columnare Infection in Channel Catfish. ResearchGate. [Link]

-

Kim, S. H., et al. (2010). The in vitro Antibacterial Activity of Florfenicol in Combination with Amoxicillin or Cefuroxime against Pathogenic Bacteria of Animal Origin. ResearchGate. [Link]

-

American Association of Veterinary Laboratory Diagnosticians. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Liu, J. H., et al. (2011). Antimicrobial susceptibility and molecular detection of chloramphenicol and florfenicol resistance among Escherichia coli isolates from diseased chickens. National Institutes of Health. [Link]

-

Pridmore, A., et al. (2016). Minimum inhibitory concentration (MIC) distribution of florfenicol.... ResearchGate. [Link]

-

Lees, P., et al. (2019). VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle. PubMed. [Link]

-

Lees, P., et al. (2019). VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle. ResearchGate. [Link]

-

Lees, P., et al. (2019). VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle. National Center for Biotechnology Information. [Link]

-

Petinaki, E., et al. (2024). Phenotypic Investigation of Florfenicol Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales. National Center for Biotechnology Information. [Link]

-

CLSI. (2017). Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals. Clinical and Laboratory Standards Institute. [Link]

-

CLSI. (2017). A One Health Perspective on Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

Sources

- 1. books.moswrat.com [books.moswrat.com]

- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 5. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Formulation, pharmacokinetics, and antibacterial activity of florfenicol-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Florfenicol Aquaculture Medicated Feed FDA Guidelines - Eurofins USA [eurofinsus.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle [frontiersin.org]

- 17. Pharmacodynamics of florfenicol for calf pneumonia pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. Florfenicol Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of Florfenicol-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VetCAST Method for Determination of the Pharmacokinetic-Pharmacodynamic Cut-Off Values of a Long-Acting Formulation of Florfenicol to Support Clinical Breakpoints for Florfenicol Antimicrobial Susceptibility Testing in Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. szu.gov.cz [szu.gov.cz]

- 23. Phenotypic Investigation of Florfenicol Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 24. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]

An In-Depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Florfenicol in Swine

Introduction: The Role of Florfenicol in Swine Health

Florfenicol is a broad-spectrum synthetic antibiotic belonging to the phenicol class, structurally related to thiamphenicol.[1][2][3] Its introduction into veterinary medicine provided a critical tool for managing significant bacterial diseases in livestock, particularly in swine. It is primarily utilized for the treatment and control of swine respiratory disease (SRD), a multifactorial condition caused by pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Bordetella bronchiseptica.[4][5]

Unlike its predecessor, chloramphenicol, florfenicol is not associated with the risk of aplastic anemia in humans, a key safety feature that has permitted its widespread use in food-producing animals.[6] The efficacy of florfenicol hinges on its ability to inhibit bacterial protein synthesis.[4] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of florfenicol in swine, the analytical methodologies used for its quantification, and the regulatory frameworks governing its use.

Pharmacokinetic Profile: The Journey of Florfenicol in Swine

The therapeutic success of an antimicrobial agent is fundamentally dependent on its pharmacokinetic (PK) properties. Understanding how the animal's body processes the drug is essential for designing effective dosing regimens that maintain therapeutic concentrations at the site of infection while minimizing the risk of residue accumulation.

Absorption: Routes of Administration and Bioavailability

Florfenicol is administered to swine primarily through two routes: intramuscular (IM) injection and oral administration, either as a medicated feed or water solution.[1][2][3][7]

-

Intramuscular (IM) Administration: Following a single IM injection, florfenicol is readily absorbed, reaching peak plasma concentrations (Cmax) that are dose-dependent. Studies have shown that a 15 mg/kg dose can result in a Cmax of approximately 3.58 µg/mL within a Tmax of 1.64 hours.[8] A higher dose of 30 mg/kg results in a Cmax of 8.15 µg/mL at a Tmax of 1.40 hours.[9] This rapid absorption ensures that therapeutic concentrations are quickly achieved in the bloodstream.

-

Oral Administration: When administered orally, florfenicol is also absorbed rapidly and effectively.[10][11] Interestingly, the bioavailability of oral florfenicol has been found to be similar to that of intramuscular administration.[1][3] Some studies have even observed a two- to three-fold higher maximal concentration after oral dosing compared to IM injection.[10][11] When provided in medicated feed, florfenicol maintains steady plasma concentrations between 2 and 6 µg/mL, which is above the minimum inhibitory concentration (MIC) for most common swine pathogens.[1][2][3] The presence of feed has been shown to have little significant impact on the oral absorption of florfenicol in pigs.[10][11]

Distribution: Reaching the Target Tissues

Once absorbed, florfenicol is widely distributed throughout the body.[10] This extensive distribution is critical for its efficacy against systemic infections and respiratory pathogens that reside deep within lung tissues.

The volume of distribution (Vss) has been reported to be approximately 1.2 L/kg, indicating significant penetration into tissues.[10] Florfenicol effectively reaches target tissues such as the lungs and has also been shown to penetrate into synovial fluid, making it a viable option for treating bacterial arthritis caused by susceptible organisms like Streptococcus suis.[8][9][12]

From a food safety perspective, understanding the distribution in edible tissues (muscle, liver, kidney, and fat) is paramount for establishing withdrawal periods. Residue depletion studies show that florfenicol and its primary metabolite, florfenicol amine, are detectable in these tissues post-administration.[13][14][15]

Metabolism: Biotransformation Pathways

Florfenicol undergoes biotransformation in the swine body, with the primary metabolite being florfenicol amine (FFa).[13][14][16][17] This conversion is a key aspect of its metabolic profile. Studies analyzing tissue residues consistently measure both the parent compound (FF) and florfenicol amine.[13][14][15] The liver is a major site of metabolism, often showing the lowest concentrations of the parent florfenicol but the highest concentrations of florfenicol amine.[13][14][15] Other minor metabolites, such as florfenicol oxamic acid and florfenicol alcohol, have also been identified.[17]

Excretion: Elimination from the Body

Florfenicol and its metabolites are eliminated from the body primarily through the urine and, to a lesser extent, the feces.[5][18] The elimination half-life (t1/2β) is relatively long, with studies reporting values ranging from approximately 14 to 17 hours after IM or oral administration.[10] This slow elimination contributes to the sustained therapeutic concentrations that allow for effective bacterial inhibition with reasonable dosing intervals.[10] The kidney appears to be a key organ for excretion and can show the highest total concentrations of both florfenicol and florfenicol amine during residue depletion studies.[13][14][15]

Summary of Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for florfenicol in swine following different administration routes. It is important to note that values can vary based on the specific formulation, dosage, and health status of the animals.

| Parameter | Intramuscular (IM) Administration | Oral Administration | Source(s) |

| Dose | 15-30 mg/kg | 15-20 mg/kg | [1][8][9][10] |

| Cmax (µg/mL) | 3.6 - 8.1 | 8.1 - 9.9 | [4][8][9][10] |

| Tmax (hours) | 1.4 - 2.3 | 1.2 - 1.5 | [4][8][9] |

| Elimination Half-life (t1/2β) | ~14 - 15 hours | ~16.5 hours | [10] |

| Bioavailability (F) | High (~100-122%) | High (~87-113%) | [10][16] |

Tissue Distribution and Residue Depletion

A critical component of any veterinary drug guide is the analysis of tissue residues, which directly informs food safety regulations and withdrawal times.

Distribution in Edible Tissues

Upon administration, florfenicol distributes to all major edible tissues. Residue depletion studies are designed to track the concentration of the parent drug and its marker metabolite, florfenicol amine, over time.

-

Kidney: Often considered a target tissue for residue monitoring as it tends to have the highest total concentrations of florfenicol and its metabolites.[13][14][15]

-

Liver: A primary site of metabolism, where florfenicol amine concentrations are typically highest.[13][14][15]

-

Muscle: An essential tissue for consumption, residue levels are closely monitored to ensure they fall below established safety limits.

-

Fat/Skin: Florfenicol also distributes into fatty tissues.

Studies show that residues of both florfenicol and florfenicol amine can persist in edible tissues for several days post-treatment, with concentrations gradually declining over time.[13][14][16] The prolonged presence of these residues underscores the importance of adhering to prescribed withdrawal periods before animals are processed for human consumption.[16]

Methodologies for Analysis and Quantification

Accurate quantification of florfenicol in biological matrices is essential for both pharmacokinetic research and regulatory residue monitoring. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[13][15][19]

Gold Standard: HPLC with Mass Spectrometry (LC-MS/MS)

For its superior sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered the definitive method for the determination of florfenicol and florfenicol amine.[6][20]

This protocol outlines a standard workflow for analyzing florfenicol residues.

1. Sample Preparation (Tissue Homogenization & Extraction):

- Accurately weigh 2-3 grams of minced tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

- Add an appropriate volume of an extraction solvent, typically ethyl acetate, and homogenize the sample using a high-speed blender until a uniform consistency is achieved.[6]

- Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

- Centrifuge the homogenate at 4,000 x g for 10 minutes to separate the organic layer from the solid tissue matrix.

2. Supernatant Processing:

- Carefully transfer the upper organic supernatant to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 50-60°C.[6]

3. Reconstitution and Clean-up:

- Reconstitute the dried residue in a solution suitable for injection into the LC-MS/MS system (e.g., a mixture of mobile phase components).

- For complex matrices like liver, an additional clean-up step using Solid-Phase Extraction (SPE) or immunoaffinity chromatography may be necessary to remove interfering substances.[20]

4. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol to separate florfenicol and florfenicol amine from other matrix components.

- Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both florfenicol and its internal standard.

5. Method Validation:

- The entire analytical method must be rigorously validated according to international guidelines (e.g., VICH). This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable and reproducible.[18][21]

Diagram: Analytical Workflow for Florfenicol Residue Testing

Caption: Workflow for tissue sample preparation and LC-MS/MS analysis.

Regulatory Considerations and Food Safety

The use of florfenicol in food-producing animals is regulated by national and international bodies to protect public health. This is achieved by setting Maximum Residue Limits (MRLs).

Maximum Residue Limits (MRLs)

An MRL is the maximum concentration of a residue legally permitted in a food product. These limits are established based on toxicological data and dietary exposure assessments.[22] MRLs for florfenicol in swine tissues have been set by various authorities, including the European Union and Health Canada.[23][24][25]

For example, the EU has established MRLs in swine at:

These MRLs serve as the legal thresholds for ensuring that pork products are safe for human consumption. Adherence to the veterinarian-prescribed withdrawal period is mandatory to ensure that residues deplete to levels below these MRLs before the animal enters the food supply.

Diagram: Pharmacokinetic Pathway and Regulatory Control

Caption: Pharmacokinetic pathway leading to regulatory compliance.

Conclusion

The pharmacokinetic profile of florfenicol in swine is characterized by rapid and extensive absorption from both intramuscular and oral routes, wide tissue distribution, and a relatively long elimination half-life. These properties make it a highly effective antibiotic for controlling major respiratory pathogens in swine production. The primary metabolic pathway involves conversion to florfenicol amine. A thorough understanding of its tissue distribution and residue depletion kinetics is fundamental for ensuring food safety. The use of validated, high-sensitivity analytical methods like LC-MS/MS is crucial for both research and regulatory enforcement, ensuring that florfenicol can be used effectively and responsibly in veterinary medicine.

References

-

Voorspoels, J., D'Haese, E., De Craene, B. A., Vervaet, C., De Riemaecker, D., Deprez, P., Nelis, H., & Remon, J. P. (1999). Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days. Veterinary Record, 145(14), 397–399. Available from: [Link]

- Scilit. (n.d.). Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days. Retrieved from a source providing access to the specified article.

-

Kirkpatrick, D. (2005). Proposed Maximum Residue Limits for Florfenicol in Food-Producing Animals. Veterinary Drugs Directorate, Health Canada. Available from: [Link]

-

(2006). Pharmacokinetics of florfenicol in pigs following intravenous, intramuscular or oral administration and the effects of feed intake on oral dosing. Journal of Veterinary Pharmacology and Therapeutics, 29(2), 153-6. Available from: [Link]

-

Liu, J., Fung, K. F., Chen, Z., Zeng, Z., & Zhang, J. (2003). Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae. Antimicrobial Agents and Chemotherapy, 47(2), 820–823. Available from: [Link]

-

Liu, J., Li, X., Li, J., He, X., Jiang, H., & Shen, J. (2007). Residue depletion of florfenicol and its metabolite florfenicol amine in swine tissues after intramuscular administration. Journal of Agricultural and Food Chemistry, 55(1), 187–192. Available from: [Link]

-

Voorspoels, J., D'Haese, E., De Craene, B. A., Vervaet, C., De Riemaecker, D., Deprez, P., Nelis, H., & Remon, J. P. (1999). Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medical feed for three days. ResearchGate. Available from: [Link]

- R Discovery. (2006). Residue Depletion of Florfenicol and Its Metabolite Florfenicol Amine in Swine Tissues after Intramuscular Administration. Available from: a platform providing access to the specified article.

- ResearchGate. (n.d.). Residue Depletion of Florfenicol and Its Metabolite Florfenicol Amine in Swine Tissues after Intramuscular Administration.

-

Jerzsele, Á., Semjén, G., Leidgeb, G., Illés, D., Nagy, G., & Farkas, O. (2022). Synovial and Systemic Pharmacokinetics of Florfenicol and PK/PD Integration against Streptococcus suis in Pigs. Antibiotics, 11(1), 58. Available from: [Link]

- Chulachak, P., Sommano, S. R., & Sringam, S. (2024). Study of laws and regulations related to the management of Florfenicol detection cases in swine. Retrieved from a source providing access to the specified article.

- Policy Commons. (n.d.). Final Assessment Report: Maximum Residue Limits for Florfenicol.

-

Xu, Z., Li, X., Liu, Y., Li, X., & Shen, J. (2015). Approaches for the determination of florfenicol and thiamphenicol in pork using a chemiluminescent ELISA. Analytical Methods, 7(20), 8696-8702. Available from: [Link]

- ResearchGate. (n.d.). Studying the period of elimination of florfenicol and its metabolites from the body of pigs after using the medicine “Floriprem 40”.

- ResearchGate. (n.d.). Study of laws and regulations related to the management of Florfenicol detection cases in swine.

-

Luo, P., Chen, X., et al. (2010). Simultaneous determination of thiamphenicol, florfenicol and florfenicol amine in swine muscle by liquid chromatography-tandem mass spectrometry with immunoaffinity chromatography clean-up. Journal of Chromatography B, 878(2), 223-228. Available from: [Link]

-

Codex Alimentarius Commission. (2024). MAXIMUM RESIDUE LIMITS (MRLs) AND RISK MANAGEMENT RECOMMENDATIONS (RMRs) FOR RESIDUES OF VETERINARY DRUGS IN FOODS CXM 2-2024. Available from: [Link]

-

Onacă, M. A., Vlase, L., Imre, S., & Gâlică, C. E. (2024). A Green HPLC Approach to Florfenicol Analysis in Pig Urine. Molecules, 29(8), 1778. Available from: [Link]

- Onacă, M., Imre, S., & Gâlică, C. (2020). Analysis of florfenicol in pig plasma using a validated PPT-HPLC-DAD method. Retrieved from a source providing access to the specified article.

- ResearchGate. (n.d.). Determination of florfenicol residues in swine tissues using high-performance liquid chromatography with ultraviolet photometric detector.

-

Jerzsele, Á., Leidgeb, G., Semjén, G., Nagy, G., & Farkas, O. (2023). Pharmacokinetics and Pharmacodynamics of Florfenicol in Plasma and Synovial Fluid of Pigs at a Dose of 30 mg/kgbw Following Intramuscular Administration. Antibiotics, 12(4), 741. Available from: [Link]

-

Prodanov-Radulović, J., et al. (2019). Florfenicol - pharmacodynamic, pharmacokinetics and clinical efficacy of oral formulations in domestic animals: A systematic review. ResearchGate. Available from: [Link]

- ResearchGate. (n.d.). Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits.

-

Liu, J., Fung, K. F., Chen, Z., Zeng, Z., & Zhang, J. (2003). Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae. ASM Journals. Available from: [Link]

-

Li, M., Chang, J., Li, J., Lv, C., Wang, R., & Li, B. (2024). Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration. Frontiers in Veterinary Science, 10, 1324835. Available from: [Link]

-

Li, M., Chang, J., Li, J., Lv, C., Wang, R., & Li, B. (2024). Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration. Frontiers in Veterinary Science, 10, 1324835. Available from: [Link]

-

Jerzsele, Á., Semjén, G., Leidgeb, G., Illés, D., Nagy, G., & Farkas, O. (2022). Synovial and Systemic Pharmacokinetics of Florfenicol and PK/PD Integration against Streptococcus suis in Pigs. Antibiotics, 11(1), 58. Available from: [Link]

Sources

- 1. Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 5. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches for the determination of florfenicol and thiamphenicol in pork using a chemiluminescent ELISA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Pharmacokinetics of florfenicol in pigs following intravenous, intramuscular or oral administration and the effects of feed intake on oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synovial and Systemic Pharmacokinetics of Florfenicol and PK/PD Integration against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Residue depletion of florfenicol and its metabolite florfenicol amine in Swine tissues after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Green HPLC Approach to Florfenicol Analysis in Pig Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Simultaneous determination of thiamphenicol, florfenicol and florfenicol amine in swine muscle by liquid chromatography-tandem mass spectrometry with immunoaffinity chromatography clean-up. | Semantic Scholar [semanticscholar.org]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. policycommons.net [policycommons.net]

- 23. policycommons.net [policycommons.net]

- 24. "Study of laws and regulations related to the management of Florfenicol" by Shinnawat Saengungsumalee [digital.car.chula.ac.th]

- 25. researchgate.net [researchgate.net]

Florfenicol residue detection in food products of animal origin

Initiating Data Collection

I'm starting by delving deep into Google, aiming to build a solid foundation of knowledge about florfenicol. My initial focus is on its mechanisms, metabolic pathways, and the core reasons we scrutinize its presence in our food supply. I'm prioritizing authoritative sources to ensure a scientifically sound understanding.

Exploring Detection Strategies

I've shifted gears to researching established and innovative methods for detecting florfenicol residues, zeroing in on techniques like HPLC, LC-MS/MS, and ELISA. Simultaneously, I'm poring over regulations and MRLs from agencies like the FDA and EFSA. Now, I'm synthesizing all this data to structure the technical guide. My goal is a clear introduction, followed by method breakdowns.

Synthesizing Method Summaries

I'm now diving into the comparative analysis. I'm building a table that highlights the strengths and weaknesses of each detection method I've researched. My focus is on creating clear summaries of their performance characteristics. Simultaneously, I'm working on the detailed protocol for LC-MS/MS, carefully explaining each step and its rationale. I'm also preparing to visualize this workflow using Graphviz.

An In-depth Technical Guide to the Identification of Florfenicol Degradation Products

Foreword for the Researcher

Florfenicol, a broad-spectrum synthetic antibiotic, is a cornerstone of veterinary medicine for combating bacterial infections in livestock and aquaculture.[1][2] Its widespread use, however, necessitates a thorough understanding of its environmental fate and metabolic pathways. The identification and characterization of florfenicol's degradation products are not merely academic exercises; they are critical for ensuring food safety, conducting accurate pharmacokinetic and pharmacodynamic (PK/PD) modeling, and assessing the ecotoxicological impact of its residues.[3]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a deeper understanding of the causality behind experimental choices. Herein, we will explore the multifaceted degradation pathways of florfenicol, detail robust analytical methodologies for the identification and quantification of its degradants, and provide field-proven experimental protocols. Every method described is designed as a self-validating system, ensuring the integrity and reproducibility of your results.

The Degradation Landscape of Florfenicol: A Multifaceted Breakdown

Florfenicol's molecular structure, a derivative of thiamphenicol, is susceptible to transformation through several key mechanisms.[2] These degradation pathways can be broadly categorized into metabolic processes within animals, and abiotic degradation in the environment, including chemical and photolytic breakdown. A central player in this degradation landscape is florfenicol amine (FFA) , a major metabolite often used as a marker residue for regulatory purposes.[2][4]

Metabolic Pathways: The In Vivo Transformation

Following administration, florfenicol undergoes extensive biotransformation in animals. The primary metabolic routes converge on the formation of florfenicol amine.[2]

-

Pathway 1: Dechlorination and Hydrolysis: This pathway begins with the dechlorination of florfenicol to form monochloroflorfenicol. This intermediate is unstable and readily undergoes hydrolysis of the amide bond to yield florfenicol amine.[2]

-

Pathway 2: Hydroxylation and Acetylation: An alternative route involves the hydroxylation of florfenicol to produce florfenicol alcohol. Subsequent acetylation forms florfenicol oxamic acid, which can then be converted to florfenicol amine.[2]

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a crucial role in the phase I metabolism of florfenicol.[3] The activity of these enzymes can significantly influence the pharmacokinetic profile of the drug and the rate of florfenicol amine formation.[3]

Metabolic conversion of Florfenicol to Florfenicol Amine.

Chemical Degradation: The Role of Hydrolysis

Florfenicol is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[5] This chemical breakdown is a critical consideration in forced degradation studies and for understanding its persistence in various environmental matrices.

-

Acid and Base Catalyzed Hydrolysis: At elevated temperatures, florfenicol undergoes hydrolysis, with degradation rates increasing significantly below pH 5 and above pH 8.[6] The primary site of hydrolytic cleavage is the amide bond, leading to the formation of florfenicol amine and other related products.[7]

Photodegradation: The Influence of Light

Exposure to sunlight and artificial light sources can induce the degradation of florfenicol, a process known as photolysis.[3]

-

Direct and Indirect Photolysis: The direct absorption of light energy can lead to the breakdown of the florfenicol molecule. Additionally, reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated in the presence of dissolved organic matter and nitrate, can contribute to indirect photolysis.[3] Key photodegradation pathways include photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain.[3]

Microbial Degradation: The Enzymatic Breakdown

A diverse range of microorganisms in soil and aquatic environments possess the enzymatic machinery to degrade florfenicol. This biodegradation is a crucial mechanism for the natural attenuation of florfenicol residues.

-

Bacterial Degradation: Strains such as Labrys portucalensis F11 have demonstrated the ability to remove a significant percentage of florfenicol, with processes like defluorination being enhanced by the presence of other carbon sources.

-

Enzymatic Hydrolysis: A key enzyme identified in the microbial degradation of florfenicol is a hydrolase, designated EstDL136, discovered in a soil metagenome.[3] This enzyme exhibits promiscuous amidase activity, capable of hydrolyzing the amide bond of both chloramphenicol and florfenicol, leading to their inactivation.[3] Bacteria from the Sphingomonadaceae family are known to possess genes closely related to this hydrolase.[3]

Analytical Methodologies: The Toolbox for Identification and Quantification

The accurate identification and quantification of florfenicol and its degradation products rely on sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[4][5]

Forced Degradation Studies: Simulating the Breakdown

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods. These studies involve subjecting the drug substance to stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.[5]

| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Amide hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Amide hydrolysis |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of various functional groups |

| Photolysis | Exposure to UV and visible light (ICH-compliant chamber) | Photodegradation, cleavage of bonds |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | Thermally induced decomposition |

Sample Preparation: Isolating the Analytes

Effective sample preparation is paramount for accurate analysis, especially from complex matrices like animal tissues.

-